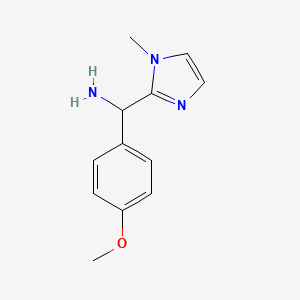
(4-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine” is a chemical compound with the CAS Number: 2138187-32-1 . It has a molecular weight of 290.19 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15N3O.2ClH/c1-15-8-7-14-12(15)11(13)9-3-5-10(16-2)6-4-9;;/h3-8,11H,13H2,1-2H3;2*1H . This indicates the presence of 12 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom in the molecule.
Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 290.19 . The InChI code for this compound is 1S/C12H15N3O.2ClH/c1-15-8-7-14-12(15)11(13)9-3-5-10(16-2)6-4-9;;/h3-8,11H,13H2,1-2H3;2*1H .
Scientific Research Applications
Corrosion Inhibition
One notable application of imidazole derivatives, including compounds structurally related to (4-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine, is in the field of corrosion inhibition. For instance, Prashanth et al. (2021) synthesized three new imidazole derivatives and investigated their corrosion inhibition efficacy on mild steel in acidic solutions. The study found that these derivatives exhibited high corrosion inhibition efficiency, with one derivative showing up to 96% efficiency. This highlights the potential of imidazole derivatives in protecting metals from corrosion, offering insights into the design of more effective corrosion inhibitors (Prashanth et al., 2021).
Synthetic Methodologies
Imidazole derivatives are also central to innovative synthetic methodologies. Odasso and Toja (1983) described a one-pot synthesis of a nonacidic anti-inflammatory and analgesic agent featuring a (4-methoxyphenyl)imidazole structure. This method emphasizes the utility of imidazole derivatives in the synthesis of pharmacologically relevant compounds, showcasing their versatility in medicinal chemistry applications (Odasso & Toja, 1983).
Pharmacological Significance
The pharmacological significance of imidazole derivatives is further underscored by research on their binding profiles and CNS penetrability. Rosen et al. (1990) synthesized a highly potent member of a novel series of selective serotonin-3 receptor antagonists featuring a (4-methoxyphenyl)imidazolylmethyl structure. This compound demonstrated effective penetration of the blood-brain barrier, highlighting the therapeutic potential of imidazole derivatives in CNS disorders (Rosen et al., 1990).
Antimicrobial Activities
Additionally, imidazole derivatives have been explored for their antimicrobial activities. Thomas et al. (2010) synthesized a new series of methanamine derivatives carrying a 1,2,3-triazole moiety, starting from 4-methoxyaniline. These compounds exhibited moderate to very good antibacterial and antifungal activities, comparable to first-line drugs. This research suggests that imidazole derivatives could be potent antimicrobial agents, offering a promising avenue for the development of new antibiotics (Thomas, Adhikari, & Shetty, 2010).
Catalytic Applications
Lastly, imidazole derivatives find applications in catalysis. Shukla et al. (2021) synthesized Pd(II) complexes with a pincer type ONN tridentate Schiff base ligand featuring a methoxyphenyl group. These complexes exhibited excellent catalytic activity in the Suzuki-Miyaura reaction, demonstrating the potential of imidazole derivatives in facilitating important organic transformations (Shukla et al., 2021).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .
Mechanism of Action
Target of Action
It is known that many indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological processes, suggesting that (4-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine may have a broad range of potential targets.
Mode of Action
Indole derivatives are known to interact with their targets in a way that can alter the function of the target, leading to changes in the biological processes they are involved in .
Biochemical Pathways
Indole derivatives are known to impact a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound could potentially affect multiple biochemical pathways.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular level.
Properties
IUPAC Name |
(4-methoxyphenyl)-(1-methylimidazol-2-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-15-8-7-14-12(15)11(13)9-3-5-10(16-2)6-4-9/h3-8,11H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFVORJRIAJDAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C2=CC=C(C=C2)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[9-(4-fluorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2977434.png)

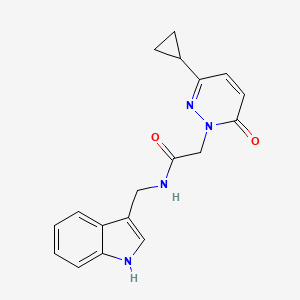
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2977439.png)
![9-Imino-1,4-dioxa-9lambda6-thiaspiro[4.5]decane 9-oxide](/img/structure/B2977440.png)
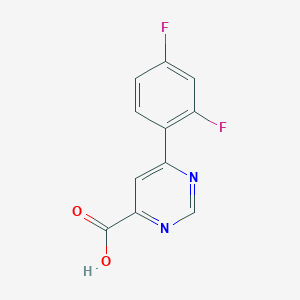
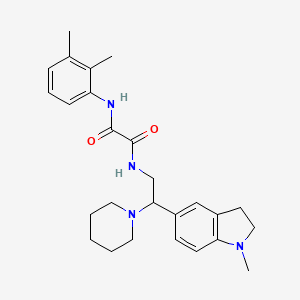
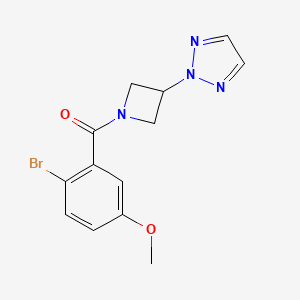
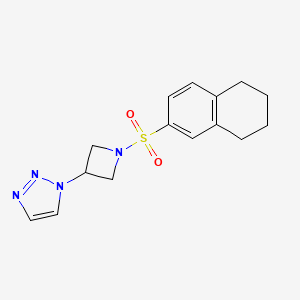
![N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2977446.png)
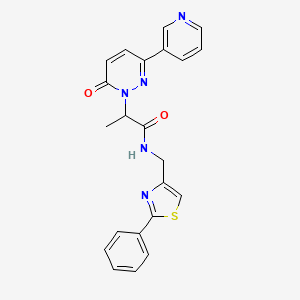
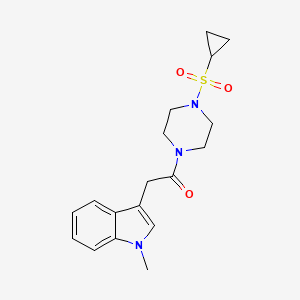

![3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acrylaldehyde](/img/structure/B2977452.png)
